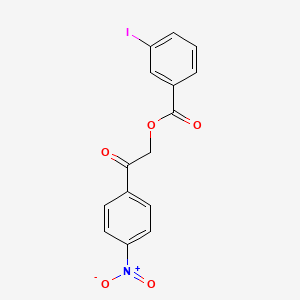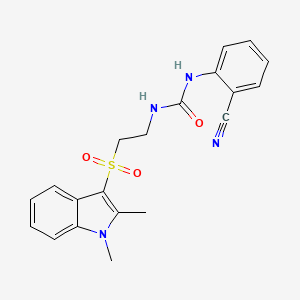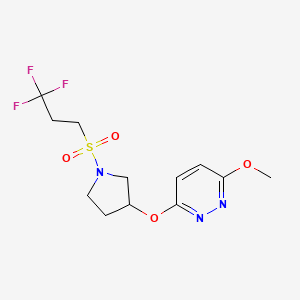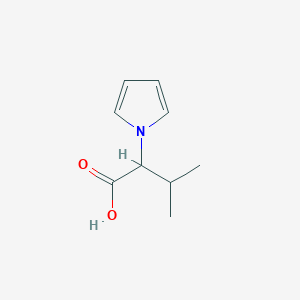
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 .
Synthesis Analysis
The synthesis of this compound involves the use of acetic acid in water and 1,2-dichloro-ethane at 80 ℃ for 0.75h in an inert atmosphere using the Schlenk technique .Molecular Structure Analysis
The molecular structure of “3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” can be represented by the InChI code: 1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12) and the InChI key is HAWLRFHCZBAAQG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” include a melting point of 59-61°C . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Novel Pyrrole Alkaloids and Their Potential
One study identified new pyrrole alkaloids from the fruiting bodies of Leccinum extremiorientale, contributing to the understanding of the chemical diversity and potential biological activities of compounds in mushrooms. These alkaloids, including variants structurally related to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," could offer insights into new natural products with therapeutic applications (Yang et al., 2015).
Structural and Crystallographic Analysis
Another research focused on the crystal structure of compounds related to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," providing detailed insights into their molecular configuration, which is crucial for understanding their chemical properties and potential applications in drug design (Liu et al., 2009).
Development of Therapeutic Agents
Research on diastereoselective synthesis of non-peptidic αvβ6 integrin antagonists, including structures akin to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," highlights the compound's role in developing new therapies for idiopathic pulmonary fibrosis, demonstrating the significant therapeutic potential of such compounds (Anderson et al., 2016).
Pyrrole Derivatives as Chemical Intermediates
The synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from compounds similar to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid" showcases the role of pyrrole derivatives as intermediates in producing complex heterocyclic compounds, which could have various applications in medicinal chemistry and drug development (Potikha & Kovtunenko, 2009).
Safety And Hazards
The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-methyl-2-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWLRFHCZBAAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

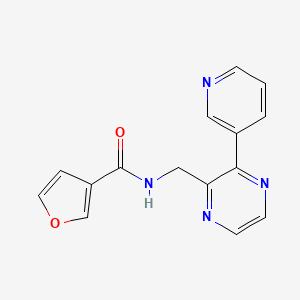
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2607237.png)
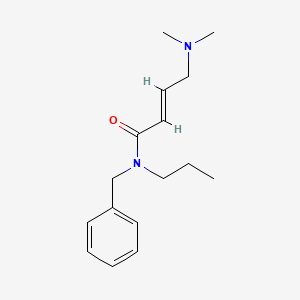
![N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2607240.png)
![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)
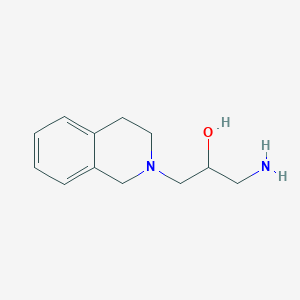
![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)
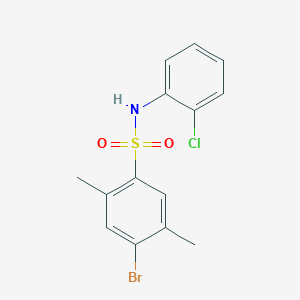
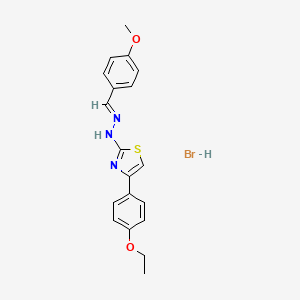
![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)
